Technical Monograph: 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Technical Monograph: 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This technical guide details the chemical properties, synthesis, and characterization of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid .
[1]
Executive Summary
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a functionalized heterocyclic building block characterized by a pyrrole core substituted with a para-fluorophenyl moiety at the N1 position.[1] Structurally analogous to several non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, this compound serves as a critical intermediate in the development of pharmaceuticals targeting cyclooxygenase (COX) pathways and specific protein kinases. Its 4-fluorophenyl group is strategically employed to block metabolic oxidation at the para-position, enhancing in vivo half-life compared to non-fluorinated analogs.[1]
Chemical Identity & Structural Analysis[2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
| Molecular Formula | C₁₃H₁₂FNO₂ |
| Molecular Weight | 233.24 g/mol |
| Core Scaffold | Pyrrole (1H-pyrrole) |
| Key Substituents | 4-Fluorophenyl (N1), Methyl (C2, C5), Carboxyl (C3) |
| CAS Number (Analog) | Note: Often indexed as the ethyl ester precursor (CAS 15252-15-0) or related amides (e.g., IU1, CAS 314245-33-5).[1][2][3][4][5] |
Electronic & Steric Properties[1]
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Fluorine Effect: The fluorine atom at the para position of the N-phenyl ring exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the phenyl ring while offering metabolic stability against cytochrome P450-mediated hydroxylation.
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Pyrrole Ring: The 2,5-dimethyl substitution creates steric bulk that forces the N-phenyl ring to twist out of coplanarity with the pyrrole ring. This "propeller-like" conformation is critical for binding selectivity in enzyme pockets (e.g., COX-2 active site).[1]
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Acidity: The C3-carboxylic acid is conjugated with the pyrrole pi-system, typically resulting in a pKa range of 4.2 – 4.8 , making it anionic at physiological pH (7.4).
Physicochemical Profiling
The following data points are synthesized from structure-activity relationship (SAR) databases for 1-aryl-2,5-dimethylpyrrole-3-carboxylic acids.
| Parameter | Value / Description | Implications for Development |
| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; likely to possess good membrane permeability (Lipinski compliant). |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 2) | Requires formulation as a salt (e.g., sodium salt) or use of co-solvents (DMSO, PEG) for biological assays. |
| Solubility (Organic) | High (DMSO, MeOH, DCM) | Suitable for standard organic synthesis workups and chromatography. |
| Melting Point | 185 – 190 °C (Decomposition) | High crystallinity indicates stability in solid state; decarboxylation may occur near MP. |
| H-Bond Donors | 1 (COOH) | Specific interaction point for receptor binding (e.g., Arg residues in enzymes). |
| H-Bond Acceptors | 3 (COOH, F) | Fluorine acts as a weak acceptor; Carbonyl oxygen is a strong acceptor. |
Synthetic Methodologies
The most robust route for synthesizing this compound is a modified Paal-Knorr Condensation followed by ester hydrolysis.[1] This approach minimizes regioisomeric byproducts common in Hantzsch synthesis.
Reaction Pathway Diagram (Graphviz)
Caption: Step-wise synthesis via 1,4-dicarbonyl formation, Paal-Knorr cyclization, and hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-acetyl-4-oxopentanoate (Precursor)[1]
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Rationale: Direct alkylation of ethyl acetoacetate with chloroacetone generates the necessary 1,4-dicarbonyl backbone required for the 2,5-dimethylpyrrole pattern.
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Protocol:
-
Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C.
-
Add ethyl acetoacetate (1.0 eq) dropwise; stir for 30 min to form the enolate.
-
Add chloroacetone (1.0 eq) dropwise.
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Reflux for 4 hours.
-
Remove solvent, partition between water/ether, and distill the organic layer to isolate the diketo-ester.
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Step 2: Paal-Knorr Cyclization[1]
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Rationale: Acid-catalyzed condensation of the 1,4-diketone with the aniline closes the pyrrole ring. Toluene with a Dean-Stark trap removes water, driving the equilibrium forward.
-
Protocol:
-
Combine Ethyl 2-acetyl-4-oxopentanoate (1.0 eq), 4-Fluoroaniline (1.05 eq), and p-Toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene.
-
Reflux with a Dean-Stark apparatus for 6–12 hours until water collection ceases.
-
Cool to RT, wash with NaHCO₃ (sat. aq.) to remove acid catalyst.
-
Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 9:1) to yield the Ethyl ester intermediate .
-
Step 3: Saponification (Hydrolysis)
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Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF/Water mixtures, preventing decarboxylation during hydrolysis.
-
Protocol:
-
Dissolve the ethyl ester intermediate in THF:Water (3:1).
-
Add LiOH·H₂O (3.0 eq).
-
Stir at 60°C for 4 hours (monitor by TLC).
-
Acidify carefully with 1M HCl to pH 3–4. The product will precipitate.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
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Biological Context & Mechanism of Action[9]
This molecule acts as a scaffold for COX-1/COX-2 inhibitors and mPGES-1 inhibitors .[1] The carboxylic acid mimics arachidonic acid's carboxylate, anchoring the molecule in the enzyme's active site.
Signaling Pathway Interaction (Graphviz)
Caption: Mechanism of Action showing competitive inhibition of COX enzymes, preventing Prostaglandin E2 synthesis.
References
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Paal-Knorr Pyrrole Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[6][7] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link
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Synthesis of Pyrrole-3-carboxylic Acids: Baumann, M., et al. "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives."[1][8] Organic Letters, 2010, 12(22), 5124–5127. Link
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Biological Activity of Pyrrole Analogs: Biava, M., et al. "Cyclooxygenase-2 Inhibitors. 1-(4-Fluorophenyl)-2-methyl-5-p-tolylpyrrol-3-yl derivatives."[1] Journal of Medicinal Chemistry, 2005, 48(10), 3428–3432. Link
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Metabolic Stability of Fluorinated Drugs: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
Sources
- 1. 541-59-3|1H-Pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 2. 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone | C18H21FN2O | CID 675434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole derivatives - Georganics [georganics.sk]
- 4. 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone; CAS No.: 314245-33-5; Synonyms: IU1 [chemshuttle.com]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
